CUSTOM
|
332
|
reaction index
|
NAME
|
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
|
reaction type
|
Name
|
|
Quantity
|
0.00288 mol
|
Type
|
reagent
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
0.006 L
|
Type
|
solvent
|
Smiles
|
CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.000766 mol
|
Type
|
reactant
|
Smiles
|
CNC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
0.000697 mol
|
Type
|
reactant
|
Smiles
|
C1=CN=C(C=C1CO)Cl
|
Name
|
|
Quantity
|
6.97e-05 mol
|
Type
|
catalyst
|
Smiles
|
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4
|
Name
|
|
Quantity
|
3.48e-05 mol
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 (± 10) °C
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)F)C2=NC=CC(=C2)CO
|
Type | Value | Analysis |
---|---|---|
YIELD | 0% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |